molecular formula C9H11F2N B046917 2,4-Difluoro-6-(propan-2-yl)aniline CAS No. 112121-88-7

2,4-Difluoro-6-(propan-2-yl)aniline

Cat. No. B046917
M. Wt: 171.19 g/mol
InChI Key: LELRTYNGLOWKHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Difluoro-6-(propan-2-yl)aniline is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound is commonly used in laboratory experiments to study its mechanism of action, biochemical and physiological effects, and potential future directions for research.

Mechanism Of Action

The mechanism of action of 2,4-Difluoro-6-(propan-2-yl)aniline is not fully understood. However, it has been reported that this compound can interact with various biological molecules, including proteins and DNA. Moreover, this compound has been shown to inhibit the activity of certain enzymes, which may be responsible for its biological activity.

Biochemical And Physiological Effects

2,4-Difluoro-6-(propan-2-yl)aniline has been shown to have various biochemical and physiological effects. This compound has been reported to have anti-inflammatory, antimicrobial, and anticancer properties. Moreover, this compound has also been shown to inhibit the activity of certain enzymes, which may be responsible for its biological activity.

Advantages And Limitations For Lab Experiments

2,4-Difluoro-6-(propan-2-yl)aniline has several advantages for lab experiments. This compound is readily available, and it is relatively easy to synthesize. Moreover, this compound has a high purity, which makes it suitable for various applications. However, this compound also has some limitations. For example, this compound is toxic and should be handled with care. Moreover, this compound may not be suitable for certain applications due to its chemical properties.

Future Directions

The potential future directions for research related to 2,4-Difluoro-6-(propan-2-yl)aniline are vast. This compound has been shown to have various biological activities, and it has the potential to be used in the development of new drugs and biologically active molecules. Moreover, this compound can also be used as a fluorescent probe to study the binding of proteins and DNA. Some potential future directions for research related to 2,4-Difluoro-6-(propan-2-yl)aniline include:
1. Developing new drugs and biologically active molecules based on the structure of 2,4-Difluoro-6-(propan-2-yl)aniline.
2. Studying the interaction of 2,4-Difluoro-6-(propan-2-yl)aniline with proteins and DNA to gain a better understanding of its mechanism of action.
3. Developing new fluorescent probes based on the structure of 2,4-Difluoro-6-(propan-2-yl)aniline to study the binding of proteins and DNA.
4. Studying the toxicological effects of 2,4-Difluoro-6-(propan-2-yl)aniline to determine its safety for various applications.
Conclusion
In conclusion, 2,4-Difluoro-6-(propan-2-yl)aniline is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound has been extensively used in scientific research to study its mechanism of action, biochemical and physiological effects, and potential future directions for research. Further research is needed to fully understand the potential of this compound and its applications in various fields.

Synthesis Methods

2,4-Difluoro-6-(propan-2-yl)aniline can be synthesized using various methods. One of the most common methods is the reaction of 2,4-difluoroaniline with isopropyl bromide in the presence of a strong base. The reaction results in the formation of 2,4-Difluoro-6-(propan-2-yl)aniline as the main product.

Scientific Research Applications

2,4-Difluoro-6-(propan-2-yl)aniline has been extensively used in scientific research due to its unique properties. This compound is commonly used as a reagent in organic synthesis reactions, and it has been used to develop various drugs and biologically active molecules. Moreover, this compound has also been used as a fluorescent probe to study the binding of proteins and DNA.

properties

CAS RN

112121-88-7

Product Name

2,4-Difluoro-6-(propan-2-yl)aniline

Molecular Formula

C9H11F2N

Molecular Weight

171.19 g/mol

IUPAC Name

2,4-difluoro-6-propan-2-ylaniline

InChI

InChI=1S/C9H11F2N/c1-5(2)7-3-6(10)4-8(11)9(7)12/h3-5H,12H2,1-2H3

InChI Key

LELRTYNGLOWKHJ-UHFFFAOYSA-N

SMILES

CC(C)C1=C(C(=CC(=C1)F)F)N

Canonical SMILES

CC(C)C1=C(C(=CC(=C1)F)F)N

synonyms

Benzenamine, 2,4-difluoro-6-(1-methylethyl)- (9CI)

Origin of Product

United States

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